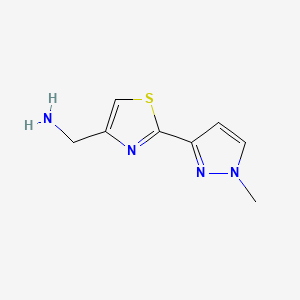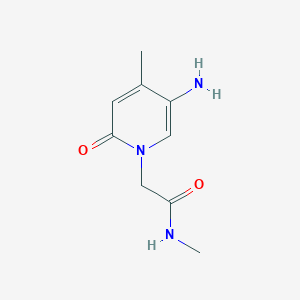
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C13H19N. It is a derivative of tetrahydroquinoline, characterized by the presence of four methyl groups at positions 2, 4, 7, and 8 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of tetrahydroquinoline derivatives with high yields and excellent diastereoselectivities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in different applications, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound’s antitumor and antibacterial effects are believed to result from its interaction with specific enzymes and cellular pathways, leading to the inhibition of cell proliferation and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline include:
1,2,3,4-Tetrahydroquinoline: The parent compound without the methyl substitutions.
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: A closely related derivative with similar structural features.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: Another related compound with a different core structure but similar methyl substitutions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-6,9-10,14H,7H2,1-4H3 |
Clé InChI |
WIDSWFNCHJKVGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2=C1C=CC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)



![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)
![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)

![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)

![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)
